ARN14974

Übersicht

Beschreibung

- Sie gehört zur Kategorie der Säureceramidase-Inhibitoren .

- Säureceramidase ist ein Enzym, das am Sphingolipid-Stoffwechsel beteiligt ist, insbesondere an der Hydrolyse von Ceramid zu Sphingosin und Fettsäure. Die Inhibition der Säureceramidase führt zu erhöhten Ceramidspiegeln.

- This compound wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen untersucht.

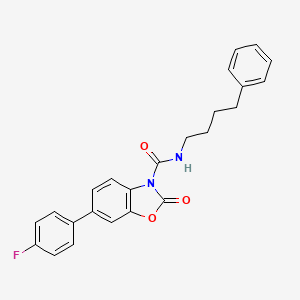

ARN14974: (CAS-Nr. 1644158-57-5) ist eine niedermolekulare Verbindung.

Wirkmechanismus

ARN14974, also known as “3(2H)-Benzoxazolecarboxamide, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-”, “6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide”, or “AcidCeramidaseInhibitor17a”, is a potent and systemically active inhibitor of intracellular acid ceramidase .

Target of Action

The primary target of this compound is intracellular acid ceramidase . Acid ceramidase is an enzyme that catalyzes the breakdown of ceramide into sphingosine and a free fatty acid, playing a crucial role in sphingolipid metabolism .

Mode of Action

This compound inhibits the activity of acid ceramidase, leading to an increase in the levels of ceramide and a corresponding decrease in the levels of sphingosine .

Biochemical Pathways

By inhibiting acid ceramidase, this compound affects the sphingolipid metabolic pathway. The inhibition leads to an increase in ceramide levels and a decrease in sphingosine levels . Ceramide is known to regulate several cellular processes, including differentiation, proliferation, and apoptosis .

Pharmacokinetics

This compound quickly enters the bloodstream after administration, reaching a maximal plasma concentration . It has been observed to have a half-life time of 458 minutes in circulation when administered intraperitoneally at a dose of 10 mg/kg . When administered intravenously at a dose of 1 mg/kg, it shows a half-life time of 72 minutes .

Result of Action

This compound causes a substantial reduction in acid ceramidase activity in multiple organs, including brain, liver, heart, lungs, and kidney . This leads to an increase in ceramide levels, which can affect various cellular processes .

Biochemische Analyse

Biochemical Properties

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide inhibits acid ceramidase (AC) in a complex cellular environment, leading to the intended biochemical response, that is, increased ceramide and decreased sphingosine levels . This compound interacts with the enzyme acid ceramidase, which plays a crucial role in the metabolism of sphingolipids .

Cellular Effects

The effects of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide on cells are profound. It causes a substantial reduction in AC activity in multiple organs, including brain, liver, heart, lungs, and kidney . This compound influences cell function by altering the balance of ceramide and sphingosine, two key components of cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide involves binding to the active site of the enzyme acid ceramidase, inhibiting its activity and leading to an increase in ceramide levels and a decrease in sphingosine levels . This change in the balance of ceramide and sphingosine can lead to changes in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide have been observed over time. The compound quickly enters the bloodstream after administration, reaching a maximal plasma concentration and displaying a half-life time of 458 minutes in circulation .

Dosage Effects in Animal Models

In animal models, the effects of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide vary with different dosages. At a dosage of 10 mg/kg, it causes a substantial reduction in AC activity in multiple organs .

Metabolic Pathways

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide is involved in the metabolic pathway of sphingolipids. It interacts with the enzyme acid ceramidase, which is responsible for the breakdown of ceramide into sphingosine .

Transport and Distribution

After administration, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide quickly enters the bloodstream and is distributed to various organs, including the brain, liver, heart, lungs, and kidney .

Subcellular Localization

Given its role as an inhibitor of the enzyme acid ceramidase, it is likely to be found in the same subcellular locations as this enzyme, which include lysosomes and the cell membrane .

Vorbereitungsmethoden

Synthesewege: Der Syntheseweg für ARN14974 umfasst chemische Reaktionen, um seine spezifische Struktur zusammenzubauen. Leider sind detaillierte Syntheseverfahren in der Literatur nicht readily available.

Industrielle Produktion: Informationen über großtechnische Produktionsverfahren für this compound sind aufgrund seiner Forschungsorientierung begrenzt.

Analyse Chemischer Reaktionen

Reaktivität: ARN14974 ist unter normalen Bedingungen stabil, kann aber spezifischen Reaktionen unterliegen.

Häufige Reagenzien und Bedingungen:

Wissenschaftliche Forschungsanwendungen

Chemie: ARN14974 ist ein wertvolles Werkzeug zur Untersuchung des Sphingolipid-Stoffwechsels und der Ceramid-Signalwege.

Biologie: Forscher verwenden this compound, um die Rolle der Säureceramidase in zellulären Prozessen zu untersuchen, darunter Apoptose, Zellproliferation und Entzündung.

Medizin: Potenzielle therapeutische Anwendungen umfassen die Behandlung von Krebs, neurodegenerativen Erkrankungen und Stoffwechselstörungen.

Industrie: Obwohl es nicht direkt in der Industrie eingesetzt wird, kann das Verständnis der Säureceramidase-Inhibition die Entwicklung von Medikamenten inspirieren.

Wirkmechanismus

- This compound inhibiert die Säureceramidase, was zu Folgendem führt:

Erhöhte Ceramidspiegel: Durch die Verhinderung des Ceramidabbaus erhöht this compound die zellulären Ceramidkonzentrationen.

Geänderte Signalgebung: Ceramid ist an verschiedenen Signalwegen beteiligt, die das Zellüberleben, die Proliferation und die Stressreaktionen beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von ARN14974 liegt in seiner spezifischen Benzoxazolon-Carboxamid-Struktur.

Ähnliche Verbindungen: Obwohl ich keine direkte Liste ähnlicher Verbindungen habe, können andere Säureceramidase-Inhibitoren einige Merkmale mit this compound teilen.

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYVAZSLMQCVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that the inhibitory effect of adiponectin on visfatin-induced NLRP3 inflammasome activation was abolished by AC inhibitors, including ARN14974. What does this suggest about the role of this compound in this context?

A1: The study demonstrates that adiponectin, an anti-inflammatory adipokine, can suppress the activation of the NLRP3 inflammasome induced by visfatin []. This suppression is hindered by the introduction of AC inhibitors like this compound. This suggests that this compound, by inhibiting AC, blocks a key pathway through which adiponectin exerts its anti-inflammatory effects. Therefore, this compound likely plays a role in maintaining or even enhancing NLRP3 inflammasome activation in the presence of visfatin, counteracting the protective effects of adiponectin. This highlights AC as a potential therapeutic target for ORG and suggests that this compound could be a valuable tool for further dissecting the intricate mechanisms underlying AC's involvement in this inflammatory pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride](/img/structure/B605505.png)

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)